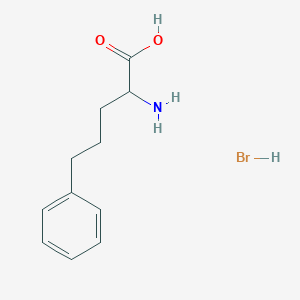
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride” can be inferred from similar compounds. For example, the molecule “N-(4-aminopyridin-2-yl)-2-(4-methylphenoxy)acetamide” contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride” can be inferred from similar compounds. For instance, “N-(4-Aminopyridin-2-yl)acetamide” is a stable and non-hygroscopic compound that is soluble in water, ethanol, and other polar solvents. Its melting point is reported to be around 248-250°C, and its boiling point is around 369-375°C .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of N-(4-Aminopyridin-2-YL)-N-methylamine Dihydrochloride Applications
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Piperidine Derivatives: Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for numerous pharmaceuticals. N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride can be used in the synthesis of these derivatives through reactions like cyclization, cycloaddition, and amination. These processes lead to the formation of substituted piperidines, spiropiperidines, and piperidinones, which are present in over twenty classes of pharmaceuticals .
Development of Pharmacological Agents: The compound’s structure allows for the creation of pharmacological agents by incorporating the piperidine moiety into drug designs. This structural element is significant in the pharmaceutical industry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .
Biological Activity Studies: N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride can be employed in studying the biological activity of nitrogen-containing heterocycles. These studies are essential for understanding the mechanisms of action and developing new therapeutic agents with improved efficacy and safety profiles .
Sensor Development for Ion Detection: This compound has potential use in the development of sensors for ion detection. For example, derivatives of this compound have been designed to selectively recognize Hg+2 ions, exhibiting a visible color change upon detection, which can be useful in environmental monitoring and safety applications .
Chemical Synthesis Research: Researchers can utilize N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride in chemical synthesis research to develop new methods for creating complex molecules. Its reactivity can be harnessed in multicomponent reactions, leading to innovative synthetic pathways and novel compounds .
Drug Discovery and Lead Optimization: The compound’s versatility makes it valuable in drug discovery and lead optimization processes. Its incorporation into drug candidates can enhance pharmacokinetic properties and lead to the discovery of new drugs with potential therapeutic applications .
Structural Analysis and Modification: In the field of structural chemistry, N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride can be used to study the structure-activity relationships (SAR) of related compounds. Modifications to its structure can result in derivatives with varied biological activities, aiding in the optimization of pharmacological profiles .
Educational and Training Purposes: Lastly, due to its diverse applications, this compound can serve as an excellent model in educational settings. It can be used to teach students about heterocyclic chemistry, synthetic strategies, and the importance of structural elements in medicinal chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-N-methylpyridine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-6-4-5(7)2-3-9-6;;/h2-4H,1H3,(H3,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZHMSRYZMUTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)
![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)

![1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1524151.png)
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)





![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)